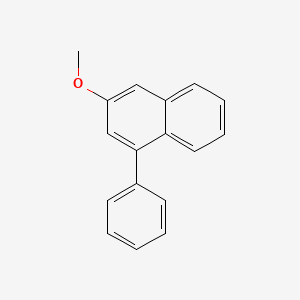
3-Methoxy-1-phenylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-1-phenylnaphthalene is an organic compound that belongs to the class of arylnaphthalenes These compounds are characterized by a naphthalene ring system substituted with an aryl group The presence of a methoxy group at the 3-position and a phenyl group at the 1-position of the naphthalene ring gives this compound its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated with a phenyl group in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the palladium-catalyzed cross-coupling reaction between a naphthalene derivative and a phenylboronic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high efficiency and yield, with careful consideration of reaction conditions, catalyst loading, and purification steps to ensure the production of high-purity compounds .
化学反应分析
Types of Reactions
3-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxyacetophenone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
科学研究应用
作用机制
The mechanism of action of 3-Methoxy-1-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups contribute to its ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate various cellular processes, leading to its observed biological effects .
For example, the compound’s antioxidant activity may involve scavenging reactive oxygen species and protecting cells from oxidative damage. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling pathways .
相似化合物的比较
Similar Compounds
2-Methoxy-3-phenylnaphthalene: Similar in structure but with the methoxy and phenyl groups at different positions, leading to different chemical and biological properties.
1-Methoxynaphthalene: Lacks the phenyl group, resulting in different reactivity and applications.
3-Phenyl-1-naphthol:
Uniqueness
3-Methoxy-1-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a methoxy group and a phenyl group on the naphthalene ring makes it a versatile compound with diverse applications in various fields .
属性
分子式 |
C17H14O |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
3-methoxy-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-15-11-14-9-5-6-10-16(14)17(12-15)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI 键 |
GTSBMFDGEXKKGV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















